Cas no 84000-11-3 (Fmoc-N-Me-Val-OH)

Fmoc-N-Me-Val-OH structure
Fmoc-N-Me-Val-OH structure
商品名:Fmoc-N-Me-Val-OH
CAS番号:84000-11-3
MF:C21H23NO4
メガワット:353.41162610054
MDL:MFCD00153395
CID:60640
PubChem ID:978328

Fmoc-N-Me-Val-OH 化学的及び物理的性質

名前と識別子

    • Fmoc-N-methyl-L-valine
    • N-(9-Fluorenylmethyloxycarbonyl)-N-methyl-L-valine
    • Fmoc-N-Me-Val-OH
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valine
    • N-(9-Fluorenylmethoxycarbonyl)-N-methylvaline
    • (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoic acid
    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-methylbutanoic acid
    • Fmoc-L-MeVal-OH
    • Fmoc-Nalpha-methyl-L-valine
    • Fmoc-N-Me-L-Valine
    • <i>N<
    • Fmoc-MeVal-OH
    • N-Fmoc-N-methyl-L-valine
    • L-Valine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-
    • (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methyl-butanoic acid
    • Fmoc-N-a-methyl-L-val
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valine (ACI)
    • (2S)-2-([[(9H-Fluoren-9-yl)methoxy]carbonyl](methyl)amino)-3-methylbutanoic acid
    • MDL: MFCD00153395
    • インチ: 1S/C21H23NO4/c1-13(2)19(20(23)24)22(3)21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,12H2,1-3H3,(H,23,24)/t19-/m0/s1
    • InChIKey: YCXXXPZNQXXRIG-IBGZPJMESA-N
    • ほほえんだ: C(C1C2C=CC=CC=2C2C=CC=CC1=2)OC(=O)N(C)[C@H](C(=O)O)C(C)C
    • BRN: 4560212

計算された属性

  • せいみつぶんしりょう: 353.16300
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 26
  • 回転可能化学結合数: 6
  • 複雑さ: 498
  • トポロジー分子極性表面積: 66.8

じっけんとくせい

  • 密度みつど: 1.214
  • ゆうかいてん: 187-190 °C
  • 屈折率: 1.588
  • すいようせい: Slightly soluble in water and dimethyl formamide.
  • PSA: 66.84000
  • LogP: 3.97650
  • ひせんこうど: -68 º (c=1% in DMF)
  • 光学活性: [α]20/D −68.0±3°, c = 1% in DMF

Fmoc-N-Me-Val-OH セキュリティ情報

Fmoc-N-Me-Val-OH 税関データ

  • 税関コード:2922509090
  • 税関データ:

    中国税関コード:

    2922509090

    概要:

    2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査

    要約:

    2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Fmoc-N-Me-Val-OH 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044531-10g
Fmoc-N-Me-Val-OH
84000-11-3 98%
10g
¥165.00 2024-07-28
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
F1165-1G
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valine
84000-11-3 >98.0%(T)(HPLC)
1g
¥70.00 2024-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F48470-25g
Fmoc-N-Me-Val-OH
84000-11-3 97%
25g
¥328.0 2023-09-07
eNovation Chemicals LLC
D482799-250mg
FMOC-N-ME-VAL-OH
84000-11-3 97%
250mg
$120 2023-09-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F809969-100g
Fmoc-N-methyl-L-valine
84000-11-3 98%
100g
¥2,398.00 2022-01-14
AAPPTec
MFV101-5g
Fmoc-MeVal-OH
84000-11-3
5g
$120.00 2024-07-19
AAPPTec
MFV101-25g
Fmoc-MeVal-OH
84000-11-3
25g
$480.00 2024-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-OB910-5g
Fmoc-Nalpha-methyl-L-valine
84000-11-3 97%
5g
250.0CNY 2021-08-04
TRC
F641020-100mg
Fmoc-N-Me-Val-OH
84000-11-3
100mg
$64.00 2023-05-18
Key Organics Ltd
AS-19173-10MG
Fmoc-N-methyl-L-valine
84000-11-3 >98%
10mg
£51.00 2023-09-07

Fmoc-N-Me-Val-OH 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  1 h, rt
2.1 Reagents: Sodium thiophenolate Solvents: Dimethylformamide ;  3 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
2.3 Reagents: Sodium carbonate Solvents: Water ;  pH 9; rt → 0 °C
2.4 Solvents: 1,4-Dioxane ;  3 h, 0 °C
2.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
リファレンス
An efficient preparation of N-methyl-α-amino acids from N-nosyl-α-amino acid phenacyl esters
Leggio, Antonella; et al, Journal of Organic Chemistry, 2010, 75(5), 1386-1392

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  2 h, reflux
2.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Acetonitrile ;  2 h, 75 °C
リファレンス
Fluorenylmethoxycarbonyl-N-methylamino Acids Synthesized in a Flow Tube-in-Tube Reactor with a Liquid-Liquid Semipermeable Membrane
Buba, Annette E.; et al, European Journal of Organic Chemistry, 2013, 2013(21), 4509-4513

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Acetyl chloride Solvents: Dichloromethane ;  4 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  12 h, rt
リファレンス
Conformation-based design and synthesis of apratoxin A mimetics modified at the α,β-unsaturated thiazoline moiety
Onda, Yuichi; et al, Journal of Medicinal Chemistry, 2017, 60(15), 6751-6765

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  reflux
2.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Chloroform ;  24 - 72 h, rt
リファレンス
A total synthesis of a highly N-methylated cyclodepsipeptide [2S,3S-Hmp]-aureobasidin L using solid-phase methods
Maharani, Rani ; et al, Tetrahedron, 2014, 70(14), 2351-2358

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ,  Dichloromethane ;  2 h, rt
1.2 Reagents: Methanol ,  Diisopropylethylamine Solvents: Dichloromethane ;  10 min, rt
1.3 Solvents: Dichloromethane ;  4 h, rt
1.4 Reagents: Thiophenol ,  Potassium carbonate Solvents: Dimethylformamide ;  10 min, rt
1.5 Solvents: Dimethylformamide ;  2 h, rt
1.6 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  2 h, rt
1.7 Reagents: Acetic acid ,  2,2,2-Trifluoroethanol Solvents: Dichloromethane ;  2 h, rt
リファレンス
Solid-Phase Synthesis of N-Nosyl- and N-Fmoc-N-Methyl-α-amino Acids
Di Gioia, Maria Luisa; et al, Journal of Organic Chemistry, 2007, 72(10), 3723-3728

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Triethylsilane Catalysts: Aluminum chloride Solvents: Dichloromethane ;  rt
リファレンス
An Improved Synthesis of Fmoc-N-methyl-α-amino Acids
Zhang, Suode; et al, Journal of Organic Chemistry, 2005, 70(17), 6918-6920

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene
2.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Chloroform
リファレンス
Structure Elucidation and Synthesis of Natural Products
Murphy, Annabel Christine, 2008, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  40 min, rt
2.1 Solvents: Dichloromethane ;  rt; 1.5 h, rt
3.1 Reagents: Thioglycolic acid ,  Sodium methoxide Solvents: Methanol ,  Acetonitrile ;  40 min, 50 °C
4.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  1 h, pH 8, rt
5.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Toluene ;  1 h, rt
リファレンス
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids
Di Gioia, Maria Luisa; et al, Amino Acids, 2010, 38(1), 133-143

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Toluene ;  1 h, rt
リファレンス
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids
Di Gioia, Maria Luisa; et al, Amino Acids, 2010, 38(1), 133-143

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Acetonitrile ;  2 h, 75 °C
リファレンス
Fluorenylmethoxycarbonyl-N-methylamino Acids Synthesized in a Flow Tube-in-Tube Reactor with a Liquid-Liquid Semipermeable Membrane
Buba, Annette E.; et al, European Journal of Organic Chemistry, 2013, 2013(21), 4509-4513

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane Solvents: Dichloromethane ;  3 h, reflux; reflux → 0 °C
1.2 Reagents: Diisopropylethylamine ;  0 °C
リファレンス
Design, conformational studies and analysis of structure-function relationships of PTH (1-11) analogues: the essential role of Val in position 2
Caporale, A.; et al, Amino Acids, 2012, 43(1), 207-218

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine ,  2-Chlorotrityl chloride resin Solvents: Dichloromethane ;  3 h, rt
1.2 Reagents: Methanol ;  0.5 h, rt
リファレンス
Comparative pharmacokinetic profile of cyclosporine (CsA) with a decapeptide and a linear analogue
Price, David A.; et al, Organic & Biomolecular Chemistry, 2017, 15(12), 2501-2506

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Chromium oxide Solvents: Dichloromethane ;  < 15 min, rt
2.1 Solvents: Dichloromethane ;  40 min, rt
3.1 Solvents: Dichloromethane ;  rt; 1.5 h, rt
4.1 Reagents: Thioglycolic acid ,  Sodium methoxide Solvents: Methanol ,  Acetonitrile ;  40 min, 50 °C
5.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  1 h, pH 8, rt
6.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Toluene ;  1 h, rt
リファレンス
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids
Di Gioia, Maria Luisa; et al, Amino Acids, 2010, 38(1), 133-143

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium thiophenolate Solvents: Dimethylformamide ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
1.3 Reagents: Sodium carbonate Solvents: Water ;  pH 9; rt → 0 °C
1.4 Solvents: 1,4-Dioxane ;  3 h, 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
リファレンス
An efficient preparation of N-methyl-α-amino acids from N-nosyl-α-amino acid phenacyl esters
Leggio, Antonella; et al, Journal of Organic Chemistry, 2010, 75(5), 1386-1392

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Thioglycolic acid ,  Sodium methoxide Solvents: Methanol ,  Acetonitrile ;  40 min, 50 °C
2.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  1 h, pH 8, rt
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Toluene ;  1 h, rt
リファレンス
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids
Di Gioia, Maria Luisa; et al, Amino Acids, 2010, 38(1), 133-143

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane ,  Water
2.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene
3.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Chloroform
リファレンス
Structure Elucidation and Synthesis of Natural Products
Murphy, Annabel Christine, 2008, , ,

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  1 h, pH 8, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Toluene ;  1 h, rt
リファレンス
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids
Di Gioia, Maria Luisa; et al, Amino Acids, 2010, 38(1), 133-143

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: Ethanol ;  0 °C; 1 h, rt
1.2 Solvents: Dimethylformamide ;  1 h, rt
2.1 Solvents: Dichloromethane ;  1 h, rt
3.1 Reagents: Sodium thiophenolate Solvents: Dimethylformamide ;  3 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
3.3 Reagents: Sodium carbonate Solvents: Water ;  pH 9; rt → 0 °C
3.4 Solvents: 1,4-Dioxane ;  3 h, 0 °C
3.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
リファレンス
An efficient preparation of N-methyl-α-amino acids from N-nosyl-α-amino acid phenacyl esters
Leggio, Antonella; et al, Journal of Organic Chemistry, 2010, 75(5), 1386-1392

ごうせいかいろ 19

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  rt; 1.5 h, rt
2.1 Reagents: Thioglycolic acid ,  Sodium methoxide Solvents: Methanol ,  Acetonitrile ;  40 min, 50 °C
3.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  1 h, pH 8, rt
4.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Toluene ;  1 h, rt
リファレンス
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids
Di Gioia, Maria Luisa; et al, Amino Acids, 2010, 38(1), 133-143

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Chloroform
リファレンス
Ionic and organometallic-catalyzed organosilane reductions
Larson, Gerald L.; et al, Organic Reactions (Hoboken, 2008, 71, 1-737

Fmoc-N-Me-Val-OH Raw materials

Fmoc-N-Me-Val-OH Preparation Products

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